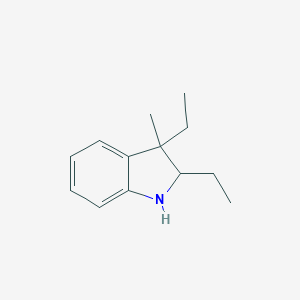
2,3-Diethyl-3-methylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that belongs to the indoline family. It is a yellowish powder that has a strong odor and is soluble in organic solvents. 2,3-Diethyl-3-methylindoline exhibits interesting biological and chemical properties that make it useful in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2,3-Diethyl-3-methylindoline is not fully understood. However, it is believed to interact with specific proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2,3-Diethyl-3-methylindoline has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, 2,3-Diethyl-3-methylindoline has been shown to have antitumor properties, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Diethyl-3-methylindoline in lab experiments is its ability to selectively bind to specific proteins. This property makes it useful in the development of new drugs that target specific proteins. However, one limitation of using 2,3-Diethyl-3-methylindoline in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling 2,3-Diethyl-3-methylindoline to avoid any potential health hazards.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Diethyl-3-methylindoline in scientific research. One direction is the development of new drugs that target specific proteins in the body. Another direction is the use of 2,3-Diethyl-3-methylindoline as a fluorescent probe for the detection of other metal ions. Additionally, 2,3-Diethyl-3-methylindoline may be useful in the development of new materials for various applications, such as sensors and electronic devices.
In conclusion, 2,3-Diethyl-3-methylindoline is a heterocyclic organic compound that has various scientific research applications. Its unique properties make it useful in the development of new drugs, materials, and other applications. Further research is needed to fully understand its mechanism of action and potential uses in various scientific fields.
Synthesemethoden
The synthesis of 2,3-Diethyl-3-methylindoline involves the reaction of 2,3-dimethylindole with ethyl bromide in the presence of sodium hydride. The reaction results in the formation of 2,3-Diethyl-3-methylindoline as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
2,3-Diethyl-3-methylindoline has been used in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, 2,3-Diethyl-3-methylindoline has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
18781-60-7 |
|---|---|
Produktname |
2,3-Diethyl-3-methylindoline |
Molekularformel |
C13H19N |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
2,3-diethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-12-13(3,5-2)10-8-6-7-9-11(10)14-12/h6-9,12,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
PVDGAQHHDJQNSW-UHFFFAOYSA-N |
SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Kanonische SMILES |
CCC1C(C2=CC=CC=C2N1)(C)CC |
Synonyme |
2,3-Diethyl-3-methylindoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)

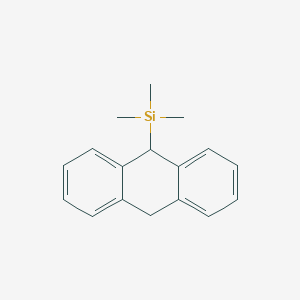
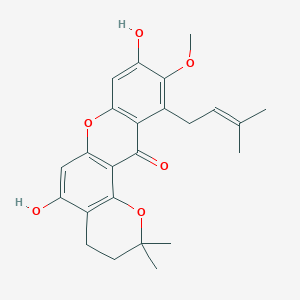


![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)

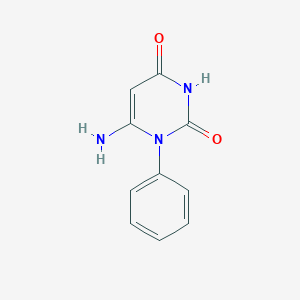


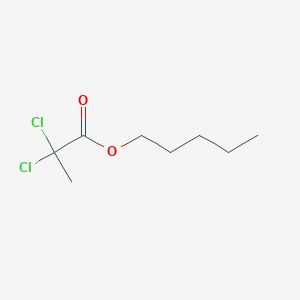
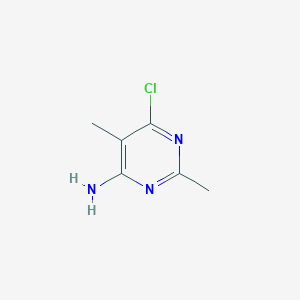
![2-Trichlorosilylbicyclo[2.2.1]heptane](/img/structure/B102793.png)